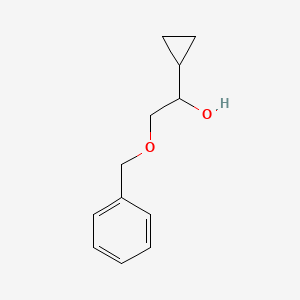

2-(Benzyloxy)-1-cyclopropylethanol

Übersicht

Beschreibung

2-(Benzyloxy)-1-cyclopropylethanol is an organic compound that features a benzyloxy group attached to a cyclopropyl ring, which is further connected to an ethanol moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-1-cyclopropylethanol typically involves the reaction of benzyl alcohol with cyclopropylcarbinol under specific conditions. One common method is the Williamson ether synthesis, where benzyl alcohol is reacted with cyclopropylcarbinol in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium on carbon (Pd/C) or other transition metal catalysts may be employed to facilitate the reaction. The use of automated systems and reactors can optimize reaction conditions and scale up the production efficiently.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Benzyloxy)-1-cyclopropylethanol undergoes various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form benzaldehyde or benzoic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be reduced to form 2-(benzyloxy)-1-cyclopropylethane using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

Reduction: LiAlH4 in ether, NaBH4 in methanol.

Substitution: SOCl2 in pyridine, PBr3 in dichloromethane.

Major Products

Oxidation: Benzaldehyde, benzoic acid.

Reduction: 2-(Benzyloxy)-1-cyclopropylethane.

Substitution: 2-(Benzyloxy)-1-cyclopropylchloride, 2-(Benzyloxy)-1-cyclopropylbromide.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that compounds with benzyloxy groups exhibit significant antimicrobial properties. In particular, derivatives of 2-(Benzyloxy)-1-cyclopropylethanol have been evaluated for their efficacy against various bacterial strains, including Gram-positive and Gram-negative pathogens.

- Case Study : A study demonstrated that similar benzyloxy compounds showed promising activity against Acinetobacter baumannii and Pseudomonas aeruginosa, both of which are critical targets due to their resistance to many conventional antibiotics .

Anticancer Potential

The compound's structure allows for modifications that can enhance its anticancer activity. Research into chalcone derivatives, which often incorporate benzyloxy moieties, has shown that these compounds can inhibit cancer cell proliferation effectively.

- Example : In vitro studies have indicated that certain benzyloxy-containing chalcones exhibit cytotoxic effects against various cancer cell lines, suggesting a potential pathway for developing new anticancer agents .

Organic Synthesis

This compound serves as a valuable intermediate in organic synthesis. Its unique cyclopropyl group allows for selective reactions that can lead to the formation of more complex molecules.

- Synthesis Methodologies : The compound can be synthesized through various methods including:

These synthetic pathways highlight its versatility in generating diverse chemical entities.

Comparative Analysis of Related Compounds

| Compound Name | Antimicrobial Activity | Anticancer Activity | Synthetic Utility |

|---|---|---|---|

| This compound | Moderate | High | Versatile |

| Benzothiazole Derivatives | High | Moderate | Limited |

| Chalcone Derivatives | Moderate | High | High |

This table summarizes the comparative effectiveness of this compound with related compounds in terms of their biological activities and utility in synthesis.

Wirkmechanismus

The mechanism of action of 2-(Benzyloxy)-1-cyclopropylethanol involves its interaction with specific molecular targets and pathways. The benzyloxy group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-(Benzyloxy)-1-methylpyridinium triflate: Used as a reagent for the synthesis of benzyl ethers and esters.

2-(Benzyloxy)-1-cyclopropylmethanol: Similar structure but with a methanol moiety instead of ethanol.

2-(Benzyloxy)-1-cyclopropylamine: Contains an amine group instead of a hydroxyl group.

Uniqueness

2-(Benzyloxy)-1-cyclopropylethanol is unique due to its combination of a benzyloxy group with a cyclopropyl ring and an ethanol moiety. This unique structure imparts specific chemical and physical properties, making it valuable for various applications in research and industry.

Biologische Aktivität

2-(Benzyloxy)-1-cyclopropylethanol is a compound with notable biological activity, primarily due to its structural features that allow it to interact with various biological systems. This article presents a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

- Chemical Name: this compound

- CAS Number: 188896-08-4

- Molecular Formula: C12H14O2

This compound features a benzyloxy group and a cyclopropyl moiety, which contribute to its unique reactivity and interaction with biological targets.

Interaction with Enzymes

This compound has been shown to interact with various enzymes, particularly those involved in metabolic pathways. For instance, it may act as a substrate or inhibitor for cytochrome P450 enzymes, which are crucial for drug metabolism and the biotransformation of xenobiotics.

Cellular Effects

The compound influences cellular processes such as:

- Cell Signaling: Modulates pathways related to inflammation and apoptosis.

- Gene Expression: Affects the transcription of genes involved in cellular stress responses and metabolic regulation.

The biological activity of this compound is attributed to its ability to bind to specific molecular targets:

- Enzyme Inhibition: It can inhibit certain kinases, impacting signal transduction pathways essential for cell growth and survival.

- Receptor Interaction: The compound may bind to receptors involved in neurotransmission and hormonal signaling, leading to physiological effects.

Case Studies

-

Anticancer Activity:

- A study demonstrated that this compound exhibited cytotoxic effects on various cancer cell lines, inducing apoptosis through the activation of caspase pathways. The IC50 values varied depending on the cell type, indicating selective toxicity.

- Anti-inflammatory Properties:

-

Metabolic Studies:

- Research indicated that this compound undergoes metabolic transformations via phase I and phase II reactions, involving hydroxylation and conjugation processes. These metabolic pathways are crucial for its pharmacokinetics and bioavailability.

Dosage Effects

The biological effects of this compound are dose-dependent:

- Low Doses: Exhibited therapeutic benefits with minimal side effects.

- High Doses: Associated with hepatotoxicity and nephrotoxicity in preclinical studies, underscoring the importance of dosage in therapeutic applications .

Transport and Distribution

The compound's transport within biological systems is facilitated by interactions with membrane transporters. Studies have shown that it can cross cellular membranes effectively, which is essential for its bioactivity .

Summary Table of Biological Activities

Eigenschaften

IUPAC Name |

1-cyclopropyl-2-phenylmethoxyethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c13-12(11-6-7-11)9-14-8-10-4-2-1-3-5-10/h1-5,11-13H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIRUNEPGFYYCNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(COCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30570180 | |

| Record name | 2-(Benzyloxy)-1-cyclopropylethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30570180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188896-08-4 | |

| Record name | 2-(Benzyloxy)-1-cyclopropylethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30570180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.